

In-Depth Technical Guide to SK-575: A Potent PARP1-Targeting PROTAC

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Compound of Interest

Compound Name: SK-575

Cat. No.: B15544569

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Abstract

SK-575 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1). As a key enzyme in DNA damage repair, PARP1 is a validated therapeutic target in oncology. **SK-575** offers a distinct mechanism of action compared to traditional PARP inhibitors by inducing the selective degradation of the PARP1 protein. This technical guide provides a comprehensive overview of **SK-575**, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays and a summary of its efficacy in relevant cancer models are presented to support further research and development.

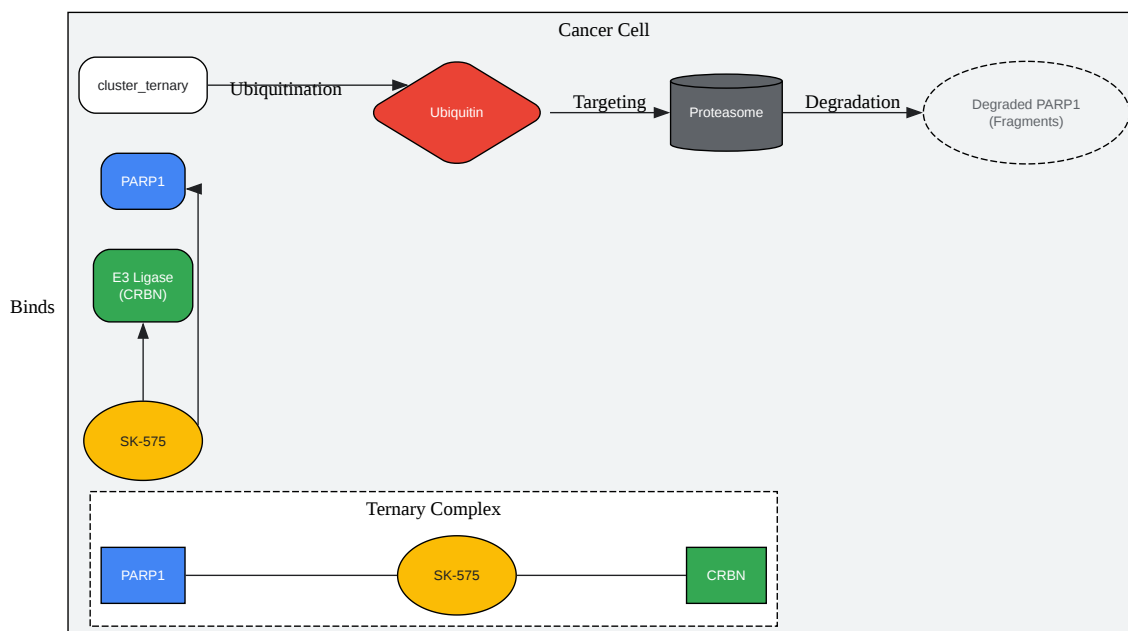
Core Compound Information

SK-575 is a heterobifunctional molecule that links a PARP1 inhibitor moiety to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.

Property	Value
CAS Number	2523016-96-6
Molecular Weight	876.97 g/mol
Molecular Formula	C ₄₇ H ₅₃ FN ₈ O ₈

Mechanism of Action: Targeted Degradation of PARP1

SK-575 functions as a PARP1 degrader by inducing proximity between PARP1 and the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PARP1, marking it for subsequent degradation by the proteasome. This degradation mechanism is distinct from the catalytic inhibition of PARP1 by small molecule inhibitors. By eliminating the PARP1 protein, **SK-575** can overcome resistance mechanisms associated with PARP inhibitors and may offer a more durable therapeutic response.[\[1\]](#)[\[2\]](#)



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Figure 1. Signaling pathway of **SK-575**-mediated PARP1 degradation.

In Vitro Efficacy

SK-575 has demonstrated potent and specific degradation of PARP1 in various human cancer cell lines, particularly those with BRCA1/2 mutations.[1][2]

PARP1 Degradation

The ability of **SK-575** to induce PARP1 degradation is quantified by the DC_{50} value, which represents the concentration of the compound that results in 50% degradation of the target protein.

Cell Line	Cancer Type	BRCA Status	DC_{50} (nM)
MDA-MB-436	Breast Cancer	BRCA1 mutant	1.26
Capan-1	Pancreatic Cancer	BRCA2 mutant	6.72
SW620	Colorectal Cancer	Not specified	0.509

Cell Viability Inhibition

The anti-proliferative activity of **SK-575** is determined by its IC_{50} value, the concentration at which 50% of cell growth is inhibited.

Cell Line	Cancer Type	BRCA Status	IC_{50} (nM)
MDA-MB-436	Breast Cancer	BRCA1 mutant	19 ± 6
Capan-1	Pancreatic Cancer	BRCA2 mutant	56 ± 12

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that **SK-575** effectively inhibits tumor growth.

Tumor Growth Inhibition

In a Capan-1 (BRCA2-mutated pancreatic cancer) xenograft model, intraperitoneal (IP) administration of **SK-575** once daily for five days resulted in significant tumor growth inhibition.

[2]

Treatment Group	Dosage	Tumor Growth Inhibition
SK-575	25 mg/kg	Significant
SK-575	50 mg/kg	Significant

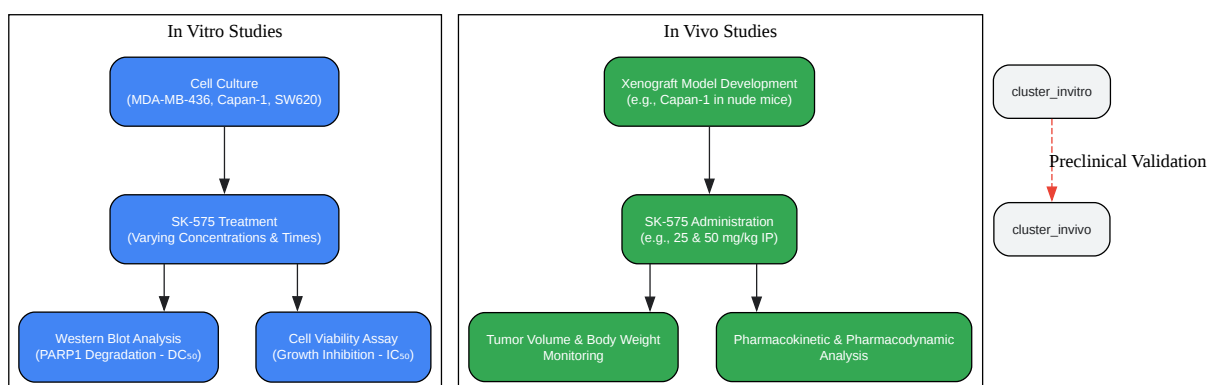
Pharmacokinetics in Mice

Pharmacokinetic studies in female ICR mice following a single intraperitoneal injection of 25 mg/kg **SK-575** demonstrated sufficient plasma exposure to induce PARP1 degradation in SW620 xenograft tumor tissue for over 24 hours.[2]

Parameter	Value
Dose	25 mg/kg (IP)
Sufficient Plasma Exposure	> 24 hours
PARP1 Degradation in Tumor	Sustained for > 24 hours

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **SK-575**.



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Figure 2. General experimental workflow for the evaluation of **SK-575**.

Western Blot Analysis for PARP1 Degradation

Objective: To determine the concentration-dependent degradation of PARP1 in cancer cells following treatment with **SK-575**.

Materials:

- Cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620)
- Cell culture medium and supplements
- **SK-575**
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against PARP1
- Primary antibody against a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Protocol:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of **SK-575** (e.g., 0.01 nM to 10,000 nM) for 24 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control. Calculate the percentage of PARP1 degradation relative to the vehicle-treated control to determine the DC₅₀ value.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of **SK-575** on cancer cells.

Materials:

- Cancer cell lines
- Cell culture medium and supplements
- **SK-575**
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo® or MTT)
- Plate reader

Protocol:

- Cell Seeding: Seed cells in 96-well plates at an appropriate density.
- Treatment: After 24 hours, treat the cells with a serial dilution of **SK-575**.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measurement: Measure the luminescence or absorbance using a plate reader.
- Analysis: Normalize the data to the vehicle-treated control and calculate the IC₅₀ value using a non-linear regression model.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **SK-575** in a mouse model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line (e.g., Capan-1)

- Matrigel (optional)
- **SK-575**
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Protocol:

- Tumor Implantation: Subcutaneously inject cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of the mice.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Dosing: Administer **SK-575** (e.g., 25 mg/kg and 50 mg/kg) and vehicle control via the desired route (e.g., IP) according to the specified schedule (e.g., once daily for 5 days).
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
- Analysis: Compare the tumor growth curves between the treatment and control groups to determine the tumor growth inhibition.

Conclusion

SK-575 is a promising PARP1-targeting PROTAC with potent in vitro and in vivo anti-cancer activity, particularly in models with BRCA mutations. Its mechanism of inducing PARP1 degradation offers a potential advantage over traditional PARP inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **SK-575**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
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